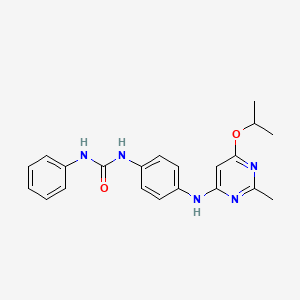

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-14(2)28-20-13-19(22-15(3)23-20)24-17-9-11-18(12-10-17)26-21(27)25-16-7-5-4-6-8-16/h4-14H,1-3H3,(H,22,23,24)(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEMUJURPNJSRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea typically involves multiple steps:

Formation of the Pyrimidine Intermediate: The initial step involves the synthesis of 6-isopropoxy-2-methylpyrimidine. This can be achieved through the reaction of appropriate starting materials such as isopropyl alcohol and methylamine with a pyrimidine precursor under controlled conditions.

Amination Reaction: The pyrimidine intermediate is then subjected to an amination reaction with 4-aminophenylamine to form the 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl intermediate.

Urea Formation: Finally, the intermediate is reacted with phenyl isocyanate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrimidine rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Agricultural Chemistry: The compound could be explored for its potential as a herbicide or pesticide due to its unique chemical structure.

Materials Science: It might be used in the synthesis of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application, whether in medicinal chemistry or agricultural chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Urea Backbone

Diaryl ureas and thioureas are widely explored for their bioactivity. Key analogs include:

- Alkyloxy Chains: Derivatives with hexyloxy, octyloxy, or hexadecyloxy chains (e.g., ) exhibit high yields (89–93%) and lipophilic character, which may enhance membrane permeability.

- Electron-Withdrawing Groups: Cyanophenyl derivatives (e.g., 6i, ) show moderate yields (79.8%) and lower molecular weights, suggesting altered electronic profiles that could influence receptor binding.

- Heterocyclic Additions : Thiazole () or pyridine (e.g., FCF, ) moieties introduce distinct electronic and steric effects. FCF’s chloropyridine group undergoes metabolic hydroxylation, whereas the target’s pyrimidine ring may resist such modifications, enhancing metabolic stability.

Heterocyclic Core Modifications

The pyrimidine ring in the target compound is a common scaffold in kinase inhibitors. Comparisons with other heterocyclic systems include:

- Pyrimidine vs. Phthalazine : Phthalazine derivatives () demonstrate potent VEGFR-2 inhibition, suggesting that the target’s pyrimidine core could similarly target kinase pathways.

- Fused-Ring Systems: Pyrrolo-pyrimidine inhibitors () exhibit kinase inhibition via π-π stacking and hydrogen bonding, a mechanism the target compound may emulate through its pyrimidine-amino-phenyl interactions.

- Triazine Derivatives: Morpholino-triazine compounds () highlight the role of nitrogen-rich cores in enhancing solubility and binding affinity, a feature shared with the target’s pyrimidine ring.

Biological Activity

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. Its unique structure, which includes a pyrimidine ring, an aromatic amine, and a urea functional group, suggests various mechanisms of action that are currently under investigation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.44 g/mol. The compound's structure can be depicted as follows:

| Component | Description |

|---|---|

| Pyrimidine Ring | Contains a 2-methyl group and an isopropoxy substituent |

| Aromatic Amine | A phenyl group attached to the urea moiety |

| Urea Functional Group | Central to its biological activity and enzyme inhibition |

The primary mechanism by which this compound exhibits biological activity involves the inhibition of specific enzymes, particularly kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, the compound disrupts phosphorylation processes essential for cancer cell survival and proliferation .

Enzyme Inhibition

Research indicates that this compound may selectively inhibit various kinases, which are critical in regulating cell growth and division. The inhibition can lead to:

- Apoptosis : Induction of programmed cell death in cancer cells.

- Cell Cycle Arrest : Prevention of cancer cells from progressing through the cell cycle.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against several cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Kinase inhibition leading to apoptosis |

| C6 | 7.5 | Disruption of signaling pathways |

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against various microorganisms, indicating a broader spectrum of biological activity.

Case Studies

- Study on Kinase Inhibition : A study published in Medicinal Chemistry evaluated the efficacy of several phenylurea derivatives, including our compound, against specific kinases associated with tumorigenesis. Results indicated that the compound effectively inhibited target kinases with IC50 values significantly lower than those of existing treatments .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related compounds where this compound was included. The results showed remarkable activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this urea derivative typically involves a multi-step approach:

- Step 1: Preparation of the pyrimidine core. Evidence from fluoropyrimidine synthesis (e.g., 4-fluoro-2-methyl-6-arylpyrimidines) suggests using β-CF3 aryl ketones under metal-free conditions with high yields (85–93%) via cyclization and fluorination .

- Step 2: Coupling the pyrimidine intermediate with the phenylurea moiety. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for aryl-aryl bond formation. For example, tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane/water at 100°C with sodium carbonate as a base achieves efficient coupling .

- Optimization Tips:

- Use phase-transfer catalysts to enhance solubility of hydrophobic intermediates.

- Monitor reaction progress via LC-MS to identify byproducts (e.g., dehalogenation or over-alkylation).

- Purify via column chromatography with gradients of ethyl acetate/hexane to isolate the urea derivative.

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC for distinguishing methyl (δ 1.2–1.5 ppm), isopropoxy (δ 4.5–5.0 ppm), and urea NH protons (δ 8.5–9.5 ppm). Compare with fluorinated pyrimidine reference data .

- 19F NMR: Confirm the presence of fluorinated aromatic rings (if applicable) .

- High-Performance Liquid Chromatography (HPLC):

- Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Retention time and UV-Vis spectra (λ ~260 nm for pyrimidine) validate purity (>98%) .

- Mass Spectrometry (HRMS):

- ESI-HRMS in positive ion mode to confirm molecular ion [M+H]+ and isotopic patterns for chlorine/fluorine .

Advanced: How can researchers resolve contradictions in bioactivity data across different in vitro models?

Methodological Answer:

- Step 1: Standardize assay conditions (e.g., cell lines, serum concentration, incubation time) to minimize variability. For example, highlights structural analogs with divergent antimicrobial vs. antitumor activities based on substituent effects.

- Step 2: Perform meta-analysis of dose-response curves (IC50/EC50) across studies. Use statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify outliers .

- Step 3: Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity to purported targets (e.g., kinases or GPCRs) .

Advanced: What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- Design 1: Split-plot factorial design (as in ) to test stability variables:

- Factors: pH (2.0, 7.4, 9.0), temperature (37°C, 45°C), and buffer composition (PBS vs. simulated gastric fluid).

- Analysis: Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Use Arrhenius plots to predict shelf-life .

- Design 2: Long-term stability studies (6–12 months) under ICH guidelines (25°C/60% RH and 40°C/75% RH) with LC-MS to identify degradation products (e.g., hydrolysis of the urea group) .

Basic: What are the hypothesized biological targets or mechanisms of action for this compound?

Methodological Answer:

- Target Hypothesis: Based on structural analogs (), the compound may inhibit:

- Kinases: The pyrimidine core resembles ATP-competitive inhibitors (e.g., EGFR or VEGFR).

- GPCRs: The phenylurea moiety may target serotonin or dopamine receptors.

- Mechanistic Studies:

- Perform kinase profiling panels (e.g., Eurofins KinaseScan) at 1 µM concentration.

- Use calcium flux or cAMP assays for GPCR activity .

Advanced: How can computational modeling predict pharmacokinetic properties (e.g., bioavailability, metabolism)?

Methodological Answer:

- Step 1: Use QSAR models (e.g., SwissADME) to predict LogP (lipophilicity), permeability (Caco-2), and CYP450 metabolism. Compare with PubChem data for fluorinated analogs .

- Step 2: Molecular dynamics simulations (e.g., GROMACS) to study binding stability to human serum albumin (HSA) or P-glycoprotein .

- Step 3: Validate predictions with in vitro assays:

- Microsomal Stability: Incubate with human liver microsomes and quantify parent compound via LC-MS .

Advanced: How to address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

Methodological Answer:

- Approach: Comparative study design:

- 2D Model: Use HepG2 or HEK293 cells in monolayer culture.

- 3D Model: Spheroids or organoids in Matrigel.

- Analysis:

- Measure IC50 differences using ATP-based viability assays.

- Apply RNA-seq to identify hypoxia or ECM-related resistance mechanisms in 3D models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.